

Foreword: The Strategic Value of Chiral Fluorinated Scaffolds

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Compound of Interest

Compound Name: (S)-6-Fluoroindan-1-amine
hydrochloride

Cat. No.: B2862170

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In modern drug discovery, the pursuit of molecular candidates with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is paramount. The strategic incorporation of fluorine into organic molecules can profoundly influence key properties such as metabolic stability, membrane permeability, and binding affinity.^{[1][2]} When this is combined with a rigid, three-dimensional scaffold like the indan nucleus, and further refined by introducing a specific stereocenter, the result is a high-value chiral building block. **(S)-6-Fluoroindan-1-amine hydrochloride** represents such a building block—a convergence of fluorine chemistry, a privileged carbocyclic structure, and stereochemical precision. This guide provides an in-depth examination of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

(S)-6-Fluoroindan-1-amine hydrochloride is a primary amine presented as its hydrochloride salt to improve stability and handling. The molecule's structure features a bicyclic indan system, a fluorine atom at the 6-position of the aromatic ring, and a chiral amine at the 1-position, fixed in the (S)-configuration.

Key Chemical Data

A summary of the core chemical identifiers and properties for **(S)-6-Fluoroindan-1-amine hydrochloride** is presented below.

Property	Value	Source(s)
CAS Number	1391354-92-9	[3][4][5][6]
Molecular Formula	C ₉ H ₁₁ ClFN	[3][7]
Molecular Weight	187.64 g/mol	[3][7]
Appearance	White to off-white solid	[3]
Purity	Typically ≥97%	[4]
Melting Point	Data not publicly available	
Solubility	Data not publicly available; expected to have some solubility in water and alcohols due to its salt form.	
Storage	Store at room temperature under an inert atmosphere; reported to be air and moisture sensitive.	

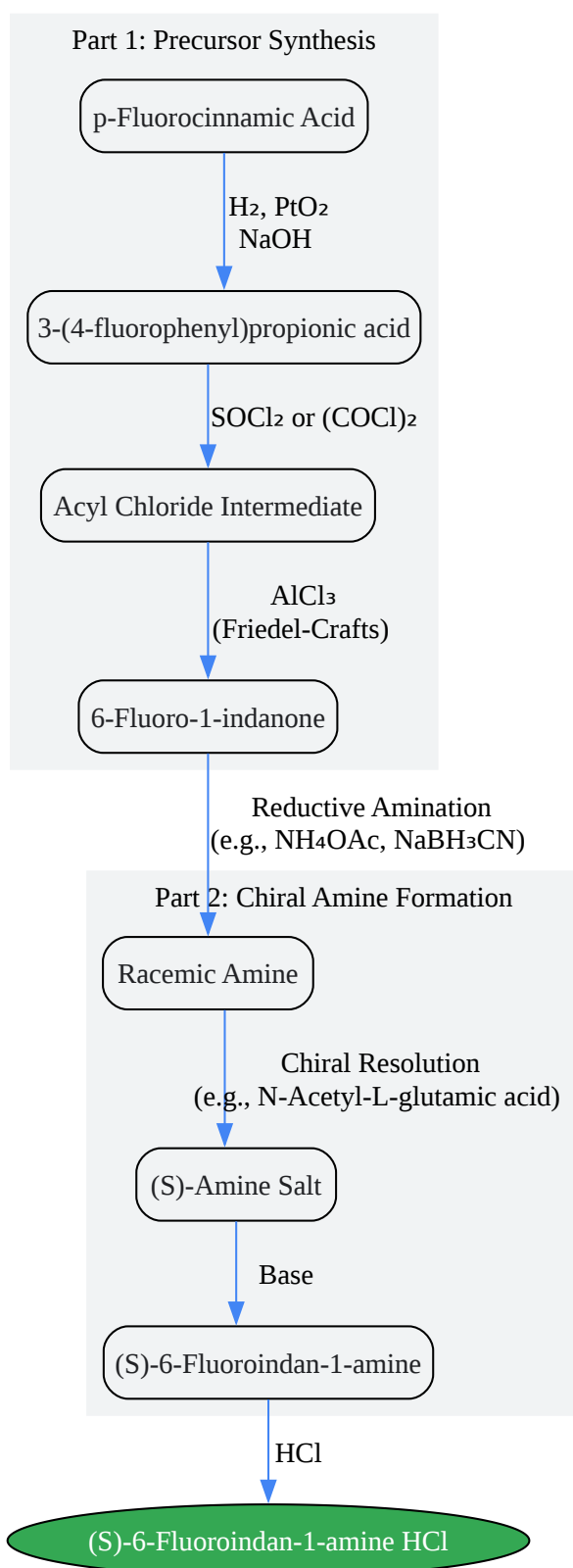
Synthesis and Stereochemical Control

The synthesis of a single enantiomer like **(S)-6-Fluoroindan-1-amine hydrochloride** requires a strategy that can establish the desired stereocenter with high fidelity. A common and logical approach involves the synthesis of a prochiral ketone precursor, 6-Fluoro-1-indanone, followed by stereoselective conversion to the amine.

Synthesis of the Key Intermediate: 6-Fluoro-1-indanone

The precursor, 6-Fluoro-1-indanone, is a critical intermediate. A well-established method for its synthesis involves an intramolecular Friedel-Crafts acylation (a cyclization) of 3-(4-fluorophenyl)propionic acid.[8][9] This acid is typically prepared by the reduction of p-fluorocinnamic acid.[8]

The overall workflow is summarized below.



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Caption: Representative synthetic workflow for (S)-6-Fluoroindan-1-amine HCl.

Establishing the (S)-Stereocenter: The Importance of Chirality

Biological systems are inherently chiral, meaning enantiomers of a drug can have vastly different pharmacological, toxicological, and metabolic profiles.[10][11][12] The (R)-enantiomer of the non-fluorinated analogue, 1-aminoindan, is the precursor to Rasagiline, a potent monoamine oxidase inhibitor, highlighting the critical need for stereochemical purity in this class of compounds.[13][14]

There are two primary strategies to obtain the desired (S)-enantiomer from 6-Fluoro-1-indanone:

- **Chiral Resolution (Classical Approach):** This involves the non-selective conversion of the ketone to a racemic amine, followed by separation. The racemic amine is treated with a chiral resolving agent, such as N-acetyl-L-glutamic acid or a derivative of tartaric acid, to form a pair of diastereomeric salts.[13][15] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-amine.
- **Asymmetric Synthesis:** Modern methods utilize chiral catalysts or reagents to directly convert the ketone into the (S)-amine with high enantiomeric excess. This can be achieved through asymmetric reductive amination or by enzymatic methods, which offer high selectivity under mild conditions.[16]

Representative Protocol: Synthesis via Reductive Amination and Chiral Resolution

This protocol describes a generalized, multi-step synthesis based on established chemical principles.[13][17][18][19]

Step 1: Synthesis of Racemic 6-Fluoroindan-1-amine

- **Reaction Setup:** To a solution of 6-Fluoro-1-indanone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature until the indanone is fully dissolved.

- **Imine Formation:** The formation of the intermediate imine is an equilibrium process. The large excess of the ammonia source drives the reaction forward.
- **Reduction:** Cool the solution in an ice bath. Add sodium cyanoborohydride (NaBH_3CN) (1.5 eq) portion-wise. Causality: NaBH_3CN is a selective reducing agent that reduces the protonated imine (iminium ion) much faster than the ketone, allowing for a one-pot reaction with minimal side products.^[18]
- **Work-up:** After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water. Adjust the pH to basic ($\text{pH} > 10$) with NaOH solution and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield the racemic amine.

Step 2: Chiral Resolution of (R/S)-6-Fluoroindan-1-amine

- **Salt Formation:** Dissolve the racemic amine (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve the resolving agent, N-acetyl-L-glutamic acid (0.5 eq, as it has two acidic protons but typically forms a salt with one), in the same solvent, heating gently if necessary.
- **Crystallization:** Slowly add the resolving agent solution to the amine solution. Spontaneous precipitation of one diastereomeric salt should occur. Allow the mixture to stir at room temperature and then cool in an ice bath to maximize crystallization. Causality: The (S)-amine/(L)-acid and (R)-amine/(L)-acid diastereomers have different crystal lattice energies and solubilities, allowing one to selectively crystallize.
- **Isolation:** Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.
- **Liberation of Free Amine:** Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) to deprotonate the amine. Extract the pure (S)-6-Fluoroindan-1-amine into an organic solvent.

Step 3: Formation of the Hydrochloride Salt

- **Salt Formation:** Dissolve the purified (S)-amine in a suitable solvent like diethyl ether or ethyl acetate.

- Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether), until precipitation is complete.
- Isolation: Collect the white solid by vacuum filtration, wash with the solvent, and dry under vacuum to yield the final product, **(S)-6-Fluoroindan-1-amine hydrochloride**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

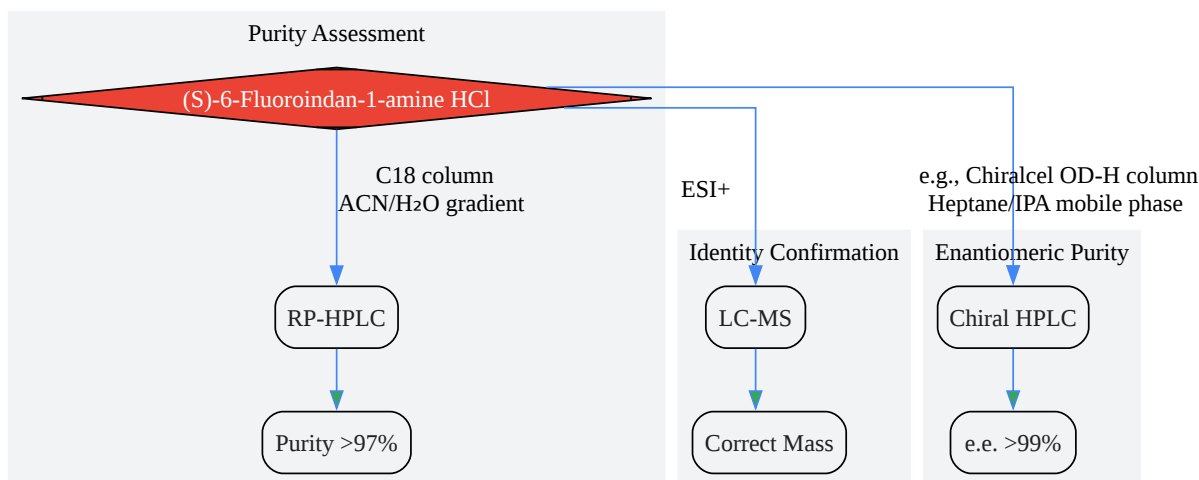
Spectroscopic Analysis (Expected Signatures)

While a public database of spectra for this specific molecule is not readily available, the expected spectroscopic signatures can be predicted based on its structure and data from close analogues like 1-aminoindan.[20]

- ^1H NMR:
 - Aromatic Region (~7.0-7.5 ppm): Three protons on the fluorophenyl ring will exhibit a characteristic splitting pattern (e.g., a doublet of doublets, a triplet of doublets) due to $^3\text{J}(\text{H}-\text{H})$ and $^4\text{J}(\text{H}-\text{F})$ couplings.
 - Benzylic Methine (~4.5-5.0 ppm): The single proton at the chiral center (C1-H) is expected to be a triplet or multiplet, coupled to the two adjacent C2 protons.
 - Aliphatic Region (~2.0-3.5 ppm): The four protons on the five-membered ring (C2-H₂ and C3-H₂) will appear as complex multiplets.
 - Amine Protons (~8.0-9.0 ppm): The -NH₃⁺ protons will appear as a broad singlet.
- Mass Spectrometry (MS):
 - In positive-ion ESI-MS, the primary ion observed would be the molecular ion of the free base $[\text{M}+\text{H}]^+$ at m/z 152.08, corresponding to the formula $[\text{C}_9\text{H}_{11}\text{FN} + \text{H}]^+$.

Chromatographic Purity and Chiral Analysis

A standard workflow for confirming the quality of the final product is outlined below.



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Caption: Analytical workflow for quality control of the final product.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

- System: HPLC with UV detection (e.g., at 254 nm).
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.

- Analysis: Dissolve a small sample of the hydrochloride salt in the initial mobile phase composition. Inject and integrate the peak areas to determine the purity percentage.

Applications in Research and Drug Discovery

(S)-6-Fluoroindan-1-amine hydrochloride is best understood as a versatile chiral building block for the synthesis of more complex pharmaceutical agents. Its value stems from the combination of its three core structural features.

- The Chiral 1-Aminoindan Core: This rigid scaffold is a "privileged" structure in medicinal chemistry, particularly for central nervous system (CNS) targets. It positions substituents in a well-defined three-dimensional space, facilitating specific interactions with biological targets like enzymes and receptors.
- The 6-Fluoro Substituent: The introduction of fluorine can significantly enhance a drug candidate's profile. It can block metabolic attack at that position (increasing half-life), alter the acidity of nearby protons, and improve binding affinity through favorable electrostatic interactions.^{[1][2]}
- Potential Therapeutic Areas: Given that the indanone framework is used in the development of drugs for neurological disorders and cancer, this building block is a valuable starting point for creating new chemical entities in these fields.^[21] For example, derivatives could be explored as enzyme inhibitors or receptor modulators where the amine serves as a key anchoring point or a handle for further chemical elaboration.

Safety, Handling, and Storage

As a research chemical, **(S)-6-Fluoroindan-1-amine hydrochloride** must be handled with appropriate precautions.

- Hazard Profile: Based on data for analogous compounds, it should be considered harmful if swallowed or in contact with skin, and capable of causing skin and serious eye irritation.
- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas like argon or nitrogen is recommended to protect against air and moisture sensitivity.

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